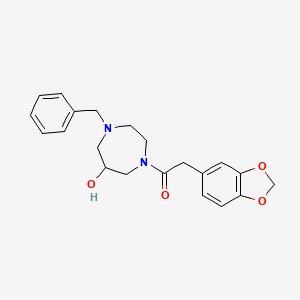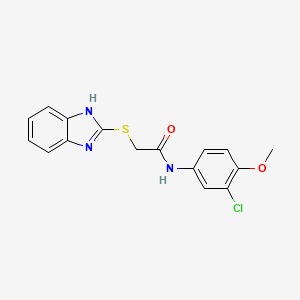![molecular formula C16H17N3O2 B5639128 6-(3,5-dimethylphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5639128.png)
6-(3,5-dimethylphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(3,5-dimethylphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione is a chemical compound belonging to the class of pyrrolopyrimidines. Pyrrolopyrimidines are known for their varied chemical reactions and significant properties which make them interesting for studies in organic and medicinal chemistry.
Synthesis Analysis
The synthesis of pyrrolopyrimidines like 6-(3,5-dimethylphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione generally involves reactions such as halogenation, aminomethylation, acylation, and azo coupling. These reactions typically occur at specific positions on the pyrimidine ring, influencing the structure and properties of the final compound. For example, the electrophilic substitution reactions of 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione can proceed at position 7, highlighting the reactivity of the pyrrole ring (Tsupak, Tkachenko, & Pozharskii, 1994).
Molecular Structure Analysis
The molecular structure of pyrrolopyrimidines is characterized by a π-electron-rich pyrrole ring. The ease and direction of cyclization reactions, as well as the molecular interactions, significantly depend on the electronic distribution within this structure. Studies have shown that the cyclization of 6-amino-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione with diketones leads to the formation of pyrimido[4',5':3,4]pyrrolo[1,2-b]pyridazine derivatives, indicating the reactivity of the pyrrole ring at position 7 (Tsupak, Shevchenko, Pozharskii, & Tkachenko, 2003).
Chemical Reactions and Properties
Pyrrolopyrimidines undergo various chemical reactions leading to a wide range of products, depending on the substituents and reaction conditions. The unique structure of the pyrrolopyrimidine core allows for diverse chemical transformations, such as the annulation of pyrrole rings to azine nuclei through tandem SNH–SNH processes (Gulevskaya, Besedin, Pozharskii, & Starikova, 2001).
Physical Properties Analysis
The physical properties of pyrrolopyrimidines, such as solubility, melting points, and crystalline structures, are influenced by their molecular framework. The planar fused-ring systems and hydrogen bonding patterns play a crucial role in determining these properties. For instance, the crystal structures of certain pyrrolopyrimidine derivatives reveal specific hydrogen bonding and aromatic stacking interactions (Low, Cobo, Cisneros, Quiroga, & Glidewell, 2004).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity, of pyrrolopyrimidines depend on the substitution pattern on the pyrimidine and pyrrole rings. These compounds can undergo various reactions, including nitration, acylation, and cycloaddition, which can significantly alter their chemical behavior. For example, the acylation of 1,3-dimethylpyrrolo[2,3-d]pyrimidine-2,4-dione with anhydrides yields 7-acyl derivatives, indicating the nucleophilic character of the pyrimidine ring (Salih, Stegmueller, & Pfleiderer, 1988).
特性
IUPAC Name |
6-(3,5-dimethylphenyl)-1,3-dimethylpyrrolo[3,4-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-10-5-11(2)7-12(6-10)19-8-13-14(9-19)17(3)16(21)18(4)15(13)20/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBPIJYCSUKMMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C3C(=C2)N(C(=O)N(C3=O)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3,5-dimethylphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[2-(8-cyclopropyl-9-oxo-2,8-diazaspiro[5.5]undec-2-yl)-2-oxoethyl]-3-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B5639046.png)
![1-[(3,5-dimethyl-4-oxo-1,4-dihydro-2-pyridinyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylic acid](/img/structure/B5639047.png)

![8-fluoro-2-{[(3R*,4S*)-3-(3-hydroxypropyl)-4-morpholin-4-ylpiperidin-1-yl]methyl}quinolin-4(1H)-one](/img/structure/B5639075.png)
![3-{2-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-oxoethyl}-4(3H)-quinazolinone](/img/structure/B5639078.png)
![1'-[(3-chlorophenoxy)acetyl]-5-methyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5639083.png)




![ethyl 4-[2-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-yl)ethyl]-1-piperazinecarboxylate](/img/structure/B5639129.png)
![methyl 2-{[3-(4-methylphenyl)acryloyl]amino}benzoate](/img/structure/B5639133.png)
![{3-(3-methyl-2-buten-1-yl)-1-[3-(methylthio)propanoyl]-3-piperidinyl}methanol](/img/structure/B5639139.png)
![5-(5-{[(5-amino-1H-tetrazol-1-yl)imino]methyl}-2-furyl)-2-benzofuran-1(3H)-one](/img/structure/B5639146.png)